molecular formula C8H18ClNO3 B2821445 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid CAS No. 898403-15-1

2-Methyl-2-(pyrrolidin-1-yl)propanoic acid

Cat. No. B2821445
CAS RN: 898403-15-1
M. Wt: 211.69
InChI Key: LLCXASNOOZHLCN-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrrolidin-1-yl)propanoic acid, also known as this compound hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 . Its average mass is 193.671 Da and its monoisotopic mass is 193.086960 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2,7(10)11)9-5-3-4-6-9;/h3-6H2,1-2H3,(H,10,11);1H . This indicates the presence of a pyrrolidine ring attached to a propanoic acid moiety with two methyl groups.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Stereoselective Michael Addition : A study demonstrated the use of a pyrrolidine-based catalyst bearing a sulfoxide moiety for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

  • Maillard Reaction Polymers : Research into the Maillard reaction involving 2-deoxy-D-ribose and methylamine revealed the formation of N-methyl-2-(hydroxymethyl)pyrrole and its oligomers, suggesting potential applications in food chemistry and the study of melanoidin-like polymers (Tressl et al., 1998).

Pharmacological Characterization

  • Kappa-Opioid Receptor Antagonism : PF-04455242, a compound structurally related to 2-methyl-2-(pyrrolidin-1-yl)propanoic acid, was identified as a novel κ-opioid receptor (KOR) antagonist. This study highlighted its potential in treating depression and addiction disorders due to its high selectivity and efficacy in vivo (Grimwood et al., 2011).

Analytical Chemistry

  • Determination of Urinary δ-Aminolevulinic Acid : A simple method for analyzing urinary δ-aminolevulinic acid, which involves the condensation with ethyl acetoacetate to produce a pyrrole derivative, was described. This method serves as an index of lead exposure, showcasing the compound's utility in environmental and occupational health studies (Tomokuni & Ogata, 1972).

Material Science

  • Catalytic Properties of Yttrium Oxide : Investigating the catalytic properties of Y2O3 catalysts via reactions of pyridine and 2-propanol, a study showed the presence of Bronsted acid, Lewis acid, and basic sites on Y2O3 surfaces. This highlights the role of pyrrolidine derivatives in understanding and improving catalyst design (Hussein & Gates, 1998).

Polymer Science

  • Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol was explored as a novel protecting group for carboxylic acids, facilitating the selective removal after polymerization. This work underscores the utility of related compounds in polymer chemistry for the synthesis of polymers with specific functionalities (Elladiou & Patrickios, 2012).

Safety and Hazards

The safety information for 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid indicates that it has a GHS07 signal word, which means "Warning" . Specific hazard statements and precautionary statements were not provided in the search results.

properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,7(10)11)9-5-3-4-6-9/h3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRCMVKZAFOGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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